molecular formula C8H17Cl2N5 B15065912 6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride

6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride

Cat. No.: B15065912
M. Wt: 254.16 g/mol
InChI Key: QRHCNJVKFHBYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride (CAS: 2081124-54-9) is a triazine derivative with a substituted aminomethyl group at position 6 and a butylamine moiety at position 3 of the triazine ring. The dihydrochloride salt form enhances its solubility and stability, making it suitable for research applications. It is supplied by three vendors (BLD Pharm Ltd. and others) under the synonym SCHEMBL18493009 .

Properties

Molecular Formula

C8H17Cl2N5

Molecular Weight

254.16 g/mol

IUPAC Name

6-(aminomethyl)-N-butyl-1,2,4-triazin-3-amine;dihydrochloride

InChI

InChI=1S/C8H15N5.2ClH/c1-2-3-4-10-8-11-6-7(5-9)12-13-8;;/h6H,2-5,9H2,1H3,(H,10,11,13);2*1H

InChI Key

QRHCNJVKFHBYOS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C(N=N1)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under controlled conditions.

    Substitution Reactions: The aminomethyl group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated triazine derivative.

    Butyl Chain Addition: The butyl chain is added via alkylation reactions, where a butyl halide reacts with the triazine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Using catalysts and optimizing reaction conditions to maximize yield and minimize by-products.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, affecting their function.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Property This compound 6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine
CAS Number 2081124-54-9 1321514-06-0
Molecular Formula Not explicitly provided (dihydrochloride salt) C₁₅H₁₁ClFN₅
Key Substituents - Aminomethyl at position 6
- Butylamine at position 3
- 2-Chloro-6-methylpyridinyl at position 6
- 4-Fluorophenyl at position 5
Biological Activity Undisclosed in available evidence Adenosine receptor antagonist
Pharmaceutical Development Research use (supplier data) Solid formulations patented for therapeutic use (AstraZeneca AB)
Purity Not specified 97%

Pharmacological and Industrial Relevance

  • This compound: Primarily used in research settings, likely for probing triazine-based interactions or as a synthetic intermediate. Its dihydrochloride form improves aqueous solubility, critical for in vitro assays .
  • Its fluorophenyl and chloropyridinyl groups enhance receptor binding affinity and metabolic stability .

Other Triazine Derivatives

  • No reported pharmacological overlap .
  • Pyrimidine analogs (e.g., 6-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine): Differ in core heterocycle (pyrimidine vs. triazine), leading to distinct electronic and steric properties .

Research and Development Insights

  • Patent Landscape: The adenosine-targeting triazine derivative (CAS: 1321514-06-0) has advanced to pharmaceutical formulation studies, highlighting its commercial viability .
  • Supplier Data : The dihydrochloride compound is available in milligram quantities (50–250 mg), typical for exploratory research, whereas the AstraZeneca compound may be scaled for preclinical trials .

Biological Activity

6-(Aminomethyl)-N-butyl-1,2,4-triazin-3-amine dihydrochloride, also known by its CAS number 1236162-31-4, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₄H₉Cl₂N₅O
  • Molecular Weight : 214.05 g/mol
  • IUPAC Name : 3-amino-6-(aminomethylene)-1,6-dihydro-1,2,4-triazin-5(2H)-one dihydrochloride
  • Physical Form : Yellow solid

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Studies have shown that triazine derivatives can affect:

  • Enzyme Activity : The compound may serve as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Research indicates that triazine compounds exhibit antimicrobial properties against various pathogens.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Findings Reference
AntimicrobialExhibits significant antimicrobial activity against bacteria and fungi.
Hemostatic ActivityPotential effects on blood coagulation parameters (TT, PT, aPTT).
CytotoxicityNo significant cytotoxic effects on tested cell lines at various concentrations.
GenotoxicityDid not induce significant DNA damage in tested cells.

Case Studies and Research Findings

  • Antimicrobial Studies : A series of tests demonstrated that triazine derivatives similar to the compound showed enhanced antimicrobial efficacy when lipophilic groups were present. Compounds with chlorophenyl and fluorophenyl substitutions exhibited superior activity against various pathogens compared to standard antibiotics like Ampicillin and Miconazole nitrate .
  • Hemostatic Activity Evaluation : In a study evaluating the hemostatic properties of new amide derivatives (which include triazine compounds), it was found that certain derivatives significantly decreased activated partial thromboplastin time (aPTT), indicating a potential role in promoting blood coagulation . Specifically, amide derivatives showed varying effects on thrombin time (TT) and prothrombin time (PT), suggesting that modifications in the triazine structure could influence coagulation properties.
  • Cytotoxicity and Genotoxicity Testing : The compound was subjected to cytotoxicity tests using monocyte/macrophage peripheral blood cell lines. Results indicated no significant cytotoxic effects across various concentrations tested. Additionally, genotoxicity assessments revealed no substantial DNA damage caused by the compound .

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